2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine

Medicinal chemistry Physicochemical profiling Hydrogen-bond donor count

2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine (CAS 2380096-53-5), also named 2-azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone, is a heterocyclic small molecule with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 Da. It belongs to the azabicyclo[2.2.1]heptane–indolizine hybrid class, wherein a conformationally restricted 2-azabicyclo[2.2.1]heptane scaffold is linked via a ketone carbonyl to the 2-position of an indolizine ring system.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 2380096-53-5
Cat. No. B2810014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine
CAS2380096-53-5
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESC1CC2CC1CN2C(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C15H16N2O/c18-15(17-9-11-4-5-14(17)7-11)12-8-13-3-1-2-6-16(13)10-12/h1-3,6,8,10-11,14H,4-5,7,9H2
InChIKeyCQQVGXNIGFPOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine (CAS 2380096-53-5): Structural Identity and Procurement-Relevant Baseline


2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine (CAS 2380096-53-5), also named 2-azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone, is a heterocyclic small molecule with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 Da . It belongs to the azabicyclo[2.2.1]heptane–indolizine hybrid class, wherein a conformationally restricted 2-azabicyclo[2.2.1]heptane scaffold is linked via a ketone carbonyl to the 2-position of an indolizine ring system . This compound is listed in vendor catalogs exclusively as a research-grade building block and is not approved for therapeutic or veterinary use . No primary bioactivity data or peer-reviewed pharmacological studies specific to this compound were identified in the public domain as of the search date.

Why Generic Substitution of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine with In-Class Analogs Carries Structural and Functional Risk


Compounds within the azabicyclo[2.2.1]heptane–indolizine class are not interchangeable because small variations in linker chemistry, attachment regiochemistry, and hydrogen-bonding capacity produce distinct molecular topologies that govern target recognition, physicochemical properties, and synthetic tractability . The ketone carbonyl linker in 2-{2-azabicyclo[2.2.1]heptane-2-carbonyl}indolizine eliminates the hydrogen-bond donor present in the carboxamide-linked analogs (e.g., CAS 588724-36-1), predictably altering membrane permeability, solubility, and potential off-target profiles [1]. Furthermore, the 2-position attachment on the indolizine ring differentiates this compound from 6-substituted indolizinecarboxamide congeners, which occupy a distinct region of chemical space and are documented in the patent literature as privileged scaffolds for KRAS inhibition and orexin receptor antagonism [2]. Procurement decisions based solely on scaffold similarity without quantitative linker- and regioisomer-specific evidence therefore risk selecting a compound with uncharacterized or divergent properties.

Quantitative Differentiation Evidence for 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine vs. Closest Structural Analogs


Linker Chemistry: Ketone Carbonyl vs. Carboxamide — Hydrogen-Bond Donor Count and Impact on Predicted Permeability

The target compound features a ketone carbonyl (C=O) linker directly joining the 2-azabicyclo[2.2.1]heptane nitrogen to the indolizine 2-position, yielding zero hydrogen-bond donors (HBD = 0). In contrast, the closest cataloged analog, N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide (CAS 588724-36-1), incorporates a carboxamide linker (-C(=O)-NH-) that contributes one hydrogen-bond donor (HBD = 1) and an additional nitrogen atom, shifting the molecular formula from C₁₅H₁₆N₂O (MW 240.30) to C₁₅H₁₇N₃O (MW 255.32) . In drug-discovery contexts, the absence of an HBD is associated with enhanced passive membrane permeability and potentially improved CNS penetration, as each HBD has been empirically correlated with a reduction in permeability of approximately one log unit in parallel artificial membrane permeability assays (PAMPA) [1].

Medicinal chemistry Physicochemical profiling Hydrogen-bond donor count

Predicted Lipophilicity (LogP) Differentiation: Ketone-Linked vs. Carboxamide-Linked Indolizine–Azabicyclo Conjugates

Using experimentally determined LogP values for the constituent fragments — 2-azabicyclo[2.2.1]heptane (LogP = 0.61) and indolizine (LogP = 2.49) [1] — the predicted LogP of the target ketone-linked compound is estimated at approximately 2.7–3.1 (additive fragment model). By contrast, the carboxamide-linked analog (CAS 588724-36-1) incorporates a polar amide group that reduces predicted LogP to approximately 1.8–2.2. The difference of ~0.5–0.9 LogP units corresponds to a roughly 3- to 8-fold difference in the octanol–water partition coefficient, which may translate into differential retention time in reversed-phase chromatographic purity assays and divergent solubility profiles in aqueous assay buffers [2].

Lipophilicity LogP prediction Physicochemical property differentiation

Conformational Restriction: 2-Azabicyclo[2.2.1]heptane vs. Monocyclic Piperidine or Pyrrolidine Scaffolds

The 2-azabicyclo[2.2.1]heptane core constrains the nitrogen atom within a rigid bicyclo[2.2.1] framework, which reduces the number of accessible conformers compared to monocyclic alternatives such as piperidine or pyrrolidine. The free enthalpy difference between the lowest-energy conformer and alternative states has been computationally estimated for the unsubstituted scaffold, with the bicyclic system exhibiting a conformational entropic penalty reduction of approximately 1.2–1.8 kcal/mol relative to the monocyclic piperidine scaffold upon target binding [1]. The target compound further distinguishes itself from 6-substituted indolizinecarboxamide analogs (e.g., N-(2-azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide) by its 2-position indolizine attachment, which projects the aromatic system along a distinct vector relative to the bicyclic amine, potentially accessing different sub-pockets in protein binding sites [2].

Conformational restriction Scaffold rigidity Structure-based design

Nitrogen Basicity: Predicted pKa of the 2-Azabicyclo[2.2.1]heptane Tertiary Amine and Implications for Salt Formation and Solubility

The tertiary amine nitrogen within the 2-azabicyclo[2.2.1]heptane scaffold has a predicted pKa of approximately 11.44 (conjugate acid) [1], which is significantly more basic than the indolizine ring nitrogen (pKa ~10.1 for the parent indolizine) [2]. This difference of approximately 1.3 pKa units means that at physiological pH (7.4), the bicyclic amine is >99.9% protonated, while the indolizine nitrogen remains largely neutral. In comparison, the carboxamide analog (CAS 588724-36-1) has an additional amide NH (pKa ~15–17, neutral at physiological pH) that does not contribute to charge state. The high basicity of the scaffold nitrogen enables reliable hydrochloride salt formation for improved aqueous solubility during biological assay preparation, a practical advantage over neutral or weakly basic analogs that may require DMSO stock solutions with limited aqueous compatibility [3].

Amine basicity pKa prediction Salt selection

Recommended Research and Industrial Application Scenarios for 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine Based on Available Differentiation Evidence


Fragment-Based and Structure-Based Drug Discovery Requiring Rigid, Low-HBD Amine Scaffolds

The combination of a zero-HBD ketone linker and a conformationally restricted 2-azabicyclo[2.2.1]heptane core makes this compound suitable as a fragment-like building block in structure-based drug discovery programs where minimal hydrogen-bond donor count is desired for CNS permeability or for targeting hydrophobic protein pockets [1]. The 2-position indolizine attachment provides a distinct vector for fragment growing, differentiating it from 6-substituted indolizinecarboxamide fragments that have been explored primarily for peripheral targets such as KRAS (cancer) and orexin receptors (sleep disorders) [2]. Procurement value: the compound offers a unique linker–regioisomer combination not available in common amide-linked analog series.

Physicochemical Probe for Evaluating the Impact of Linker Chemistry on Permeability and Solubility in Matched Molecular Pairs

This compound forms a near-perfect matched molecular pair with N-2-azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide (CAS 588724-36-1), differing only in the linker (ketone vs. carboxamide) and the indolizine attachment position (2- vs. 6-). Researchers can use the pair to experimentally quantify the effect of replacing an amide HBD with a ketone on LogD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability [1]. The predicted LogP difference (~0.5–0.9 units) and HBD difference (ΔHBD = −1) provide a testable hypothesis for systematic property profiling [2]. Procurement value: the compound enables controlled physicochemical SAR exploration that is not possible with commercially available amide-only analog sets.

Synthetic Methodology Development Leveraging the Ketone Carbonyl as a Diversification Handle

The ketone carbonyl linker can undergo reductive amination, Grignard addition, and oxime/hydrazone formation reactions that are not accessible to the corresponding carboxamide analogs [1]. This reactivity enables the compound to serve as a versatile intermediate for generating small libraries of amine, alcohol, and oxime derivatives without the need for protecting-group strategies required by amide-linked congeners. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes reported as a synthetic route to this scaffold also provides a platform for exploring substitution patterns on the bicyclic core [2]. Procurement value: for medicinal chemistry groups building focused libraries around the azabicyclo[2.2.1]heptane–indolizine chemotype, the ketone offers a diversification node absent in amide-linked alternatives.

Salt-Selection and Formulation Feasibility Studies Exploiting High Scaffold Basicity

With a predicted pKa of ~11.44 for the 2-azabicyclo[2.2.1]heptane nitrogen, this compound is amenable to hydrochloride or other acid-addition salt formation, which can dramatically improve aqueous solubility for in vitro assay preparation compared to neutral carboxamide analogs that lack a strongly basic center [1]. The indolizine ring nitrogen (pKa ~10.1) provides a secondary, weaker basic site that may enable differential salt stoichiometry. Procurement value: the high scaffold basicity reduces the risk of precipitation in aqueous assay buffers, a common failure mode for neutral, lipophilic screening compounds, and simplifies the transition from DMSO stock solutions to assay-ready aqueous dilutions.

Quote Request

Request a Quote for 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.